Desoxoamiodrone

hERG channel cardiac safety patch-clamp electrophysiology

Desoxoamiodarone (CAS 116523-57-0), also known as de-ketoamiodarone or des-oxo-amiodarone, is a close structural analogue of the class III antiarrhythmic agent amiodarone. The compound possesses a methylene group (-CH₂-) in place of the keto oxygen group (C=O) present in the amiodarone molecule.

Molecular Formula C25H31I2NO2
Molecular Weight 631.3 g/mol
CAS No. 116523-57-0
Cat. No. B1670308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesoxoamiodrone
CAS116523-57-0
Synonymsde-ketoamiodarone
deoxoamiodarone
des-oxo-amiodarone
desoxoamiodrone
Molecular FormulaC25H31I2NO2
Molecular Weight631.3 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)CC3=CC(=C(C(=C3)I)OCCN(CC)CC)I
InChIInChI=1S/C25H31I2NO2/c1-4-7-11-24-20(19-10-8-9-12-23(19)30-24)15-18-16-21(26)25(22(27)17-18)29-14-13-28(5-2)6-3/h8-10,12,16-17H,4-7,11,13-15H2,1-3H3
InChIKeyJFKBMGDPPYDSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desoxoamiodarone (CAS 116523-57-0) Procurement Guide: Structural Analog of Amiodarone for Cardiac Ion Channel Research


Desoxoamiodarone (CAS 116523-57-0), also known as de-ketoamiodarone or des-oxo-amiodarone, is a close structural analogue of the class III antiarrhythmic agent amiodarone [1]. The compound possesses a methylene group (-CH₂-) in place of the keto oxygen group (C=O) present in the amiodarone molecule [2]. This single-point structural modification was designed to explore the hypothesis that the therapeutic and toxic properties of amiodarone reside in different regions of the molecule, with the goal of preserving antiarrhythmic efficacy while reducing adverse effects [3]. Desoxoamiodarone shares the benzofuran core, diiodophenoxy moiety, and diethylaminoethoxy side chain of amiodarone, resulting in similar physicochemical properties including high lipophilicity and iodine content .

Why Desoxoamiodarone Cannot Be Substituted by Amiodarone or Other Class III Analogs in Research Applications


Despite structural similarity, desoxoamiodarone exhibits distinct pharmacological profiles that preclude simple substitution with amiodarone or other class III antiarrhythmics. The replacement of the keto oxygen with a methylene group alters the compound's interaction with cardiac ion channels, producing a qualitatively different effect on calcium current that includes transient current enhancement not observed with amiodarone [1]. Furthermore, in vivo pulmonary toxicity studies reveal that desoxoamiodarone, while retaining fibrogenic potential, demonstrates reduced potency as an inducer of pulmonary damage compared to amiodarone when accounting for tissue drug levels [2]. These differences in both ion channel pharmacology and toxicity profile underscore that experimental results obtained with amiodarone cannot be directly extrapolated to desoxoamiodarone, and vice versa, making precise compound identification essential for reproducible research outcomes.

Quantitative Differentiation Evidence for Desoxoamiodarone (CAS 116523-57-0) Versus Amiodarone


hERG Potassium Channel Inhibition: Desoxoamiodarone IC₅₀ of 30 μM

Desoxoamiodarone inhibits the hERG potassium channel with an IC₅₀ of 30,000 nM (30 μM) in HEK293 cells using whole-cell patch-clamp electrophysiology [1]. In comparison, amiodarone inhibits hERG with substantially greater potency, with reported IC₅₀ values of approximately 45 nM for outward IhERG tails [2] and 117.8 nM for inward IhERG tails [3]. This represents an approximate 250- to 660-fold difference in hERG inhibitory potency between desoxoamiodarone and amiodarone.

hERG channel cardiac safety patch-clamp electrophysiology

Calcium Channel Modulation: Desoxoamiodarone Exhibits Dual Biphasic Effect Not Observed with Amiodarone

In guinea pig ventricular myocytes, desoxoamiodarone produces a dual effect on calcium current that is qualitatively distinct from amiodarone. While amiodarone causes only tonic and phasic (use-dependent) reduction of Ca²⁺ current, desoxoamiodarone transiently enhances Ca²⁺ current when the membrane potential is maintained at negative potentials (<-45 mV) for several seconds before being supplanted by antagonistic effects after approximately 5 minutes [1]. Additionally, desoxoamiodarone shifts the Ca²⁺ channel inactivation curve to more negative membrane potentials by up to 16 mV, compared to amiodarone's shift of 10.6 ± 2.2 mV (n=7) [2]. Both compounds exhibit use- and frequency-dependent antagonistic effects, but the biphasic nature of desoxoamiodarone's action represents a mechanistic divergence.

L-type calcium channel cardiac electrophysiology use-dependent block

In Vivo Pulmonary Toxicity: Desoxoamiodarone Demonstrates Reduced Fibrogenic Potency Relative to Amiodarone

In a hamster model of pulmonary toxicity, both amiodarone and desoxoamiodarone (DOAM) induced marked septal thickening and fibrosis with increased lung hydroxyproline content at 21 days following single intratracheal instillation (1.83 μmol) [1]. However, amiodarone caused a greater degree of alveolar macrophage infiltration than desoxoamiodarone, which contributed to a higher lung disease index for amiodarone treatment [2]. Notably, a greater quantity of desoxoamiodarone than amiodarone remained in the lungs and bronchoalveolar lavage fluid at 1 and 5 hours after treatment [3]. When accounting for the higher pulmonary drug levels, desoxoamiodarone appears to be a less potent inducer of pulmonary toxicity than amiodarone [4].

pulmonary fibrosis drug-induced lung injury toxicology

Structural Basis for Differential Pharmacological Activity: NMR Spectroscopic Characterization

Comprehensive ¹H and ¹³C NMR analyses have been performed on amiodarone, desethylamiodarone (the major active metabolite), and desoxoamiodarone, enabling unambiguous assignment of the spectral features that distinguish these structurally related compounds [1]. The absence of the carbonyl (keto) resonance in desoxoamiodarone and the presence of the methylene (-CH₂-) resonance at the corresponding position provide definitive spectroscopic markers for compound identity verification and purity assessment [2]. This analytical characterization supports the reliable differentiation of desoxoamiodarone from both amiodarone and desethylamiodarone in research and quality control applications.

NMR spectroscopy structure-activity relationship molecular characterization

Research and Industrial Application Scenarios for Desoxoamiodarone (CAS 116523-57-0)


Cardiac Electrophysiology Research: Structure-Activity Studies of Ion Channel Modulation

Desoxoamiodarone is optimally deployed in comparative patch-clamp electrophysiology studies examining the structural determinants of class III antiarrhythmic action. The compound's dual biphasic effect on L-type calcium current—transient enhancement followed by antagonism—contrasts sharply with amiodarone's monotonic inhibition, making desoxoamiodarone valuable for dissecting the molecular features governing calcium channel modulation [1]. Researchers investigating the voltage-dependence and use-dependence of cardiac ion channel block will find desoxoamiodarone useful as a tool compound that isolates the contribution of the carbonyl moiety to channel interactions.

Pulmonary Toxicology Investigations: Mechanistic Studies of Drug-Induced Fibrosis

Given the direct comparative data demonstrating that desoxoamiodarone retains fibrogenic potential but exhibits reduced pulmonary toxicity per unit drug retained in lung tissue [1], this compound serves as a critical research tool for investigating the mechanisms of amiodarone-induced pulmonary toxicity. The finding that the keto oxygen is not the major determinant of pulmonary fibrosis positions desoxoamiodarone as an essential negative control or comparator compound in studies aimed at identifying the true structural moieties responsible for amiodarone's pulmonary adverse effects.

Analytical Reference Standard for Amiodarone-Related Compound Identification

Desoxoamiodarone's distinct NMR spectroscopic signature, fully characterized and assigned through comprehensive ¹H and ¹³C NMR analyses [1], enables its use as an analytical reference standard for identifying and quantifying structurally related impurities or metabolites in amiodarone formulations. The unambiguous differentiation from amiodarone and desethylamiodarone via the methylene versus carbonyl resonance provides a reliable spectroscopic marker for quality control applications.

Cardiac Safety Pharmacology: hERG Channel Liability Assessment

The quantitatively defined hERG inhibitory potency of desoxoamiodarone (IC₅₀ = 30 μM) relative to amiodarone (IC₅₀ ≈ 45 nM) [1] makes this compound valuable in cardiac safety pharmacology panels. Desoxoamiodarone can serve as a structurally related low-potency comparator or as a reference compound for calibrating hERG screening assays, providing context for interpreting structure-hERG liability relationships within the benzofuran class of compounds.

Quote Request

Request a Quote for Desoxoamiodrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.